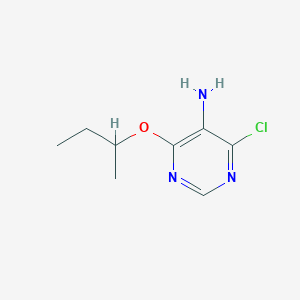

4-(Butan-2-yloxy)-6-chloropyrimidin-5-amine

Description

Properties

Molecular Formula |

C8H12ClN3O |

|---|---|

Molecular Weight |

201.65 g/mol |

IUPAC Name |

4-butan-2-yloxy-6-chloropyrimidin-5-amine |

InChI |

InChI=1S/C8H12ClN3O/c1-3-5(2)13-8-6(10)7(9)11-4-12-8/h4-5H,3,10H2,1-2H3 |

InChI Key |

ROIWRDKFWSQRTF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OC1=C(C(=NC=N1)Cl)N |

Origin of Product |

United States |

Preparation Methods

General Synthesis Strategies for Pyrimidine Derivatives

Pyrimidine derivatives are often synthesized through nucleophilic substitution reactions, where a leaving group is replaced by a nucleophile. For compounds like 4-(Butan-2-yloxy)-6-chloropyrimidin-5-amine , the synthesis might involve:

- Nucleophilic Aromatic Substitution (SNAr): This method is commonly used for pyrimidines with electron-withdrawing groups.

- Chlorination and Subsequent Substitution: Starting with a hydroxylated pyrimidine, chlorination followed by nucleophilic substitution with butan-2-ol can be a viable route.

Analysis of Reaction Conditions

| Reaction Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Chlorination | POCl3 or SOCl2 | 80-100°C, several hours | Variable |

| Nucleophilic Substitution | Butan-2-ol, Base (e.g., NaOH or K2CO3) | 50-100°C, several hours | Variable |

Challenges and Considerations

- Yield and Purity: The yield and purity of the final product can vary significantly based on reaction conditions and the efficiency of purification steps.

- Stability of Intermediates: Chlorinated pyrimidines can be sensitive to moisture and light, requiring careful handling.

- Safety Precautions: Handling chlorinating agents and organic solvents requires appropriate safety measures.

Chemical Reactions Analysis

Types of Reactions

4-(Butan-2-yloxy)-6-chloropyrimidin-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-(Butan-2-yloxy)-6-chloropyrimidin-5-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of agrochemicals and other industrial chemicals due to its reactivity and versatility.

Mechanism of Action

The mechanism of action of 4-(Butan-2-yloxy)-6-chloropyrimidin-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The following compounds share structural similarities but differ in substituent positions, electronic properties, or steric effects:

4-(Tert-butoxy)-6-chloropyrimidin-5-amine

- Substituents : Tert-butoxy (position 4), Cl (position 6), NH₂ (position 5).

- Key Differences : The tert-butoxy group is bulkier and more electron-donating than the butan-2-yloxy group in the target compound. This increases steric hindrance and may reduce solubility in polar solvents .

4,6-Dichloro-5-methoxypyrimidine

- Substituents : Cl (positions 4 and 6), OCH₃ (position 5).

- The methoxy group at position 5 is a stronger electron donor than the amine in the target compound, altering the ring’s electronic distribution .

5-Chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine

- Substituents : Cl (position 5), CH₃ (position 6), phenethylamine (position 4), pyridinyl (position 2).

- Key Differences : The phenethyl and pyridinyl groups introduce aromaticity, enabling π-π interactions in biological systems. The chlorine at position 5 (vs. 6 in the target compound) may affect binding specificity .

Halogen and Functional Group Variations

4-Chloro-5-iodo-6-methylpyrimidin-2-amine

- Substituents : Cl (position 4), I (position 5), CH₃ (position 6), NH₂ (position 2).

- The methyl group at position 6 adds steric bulk compared to the alkoxy group in the target compound .

5-Bromo-6-chloro-2-(methylthio)pyrimidin-4-amine

- Substituents : Br (position 5), Cl (position 6), SCH₃ (position 2), NH₂ (position 4).

- Key Differences: Bromine’s higher polarizability compared to chlorine may improve binding affinity. The methylthio group is a strong electron donor, stabilizing the pyrimidine ring .

Research Implications

- Crystallography : Many analogs (e.g., 4,6-dichloro-5-methoxypyrimidine) have resolved crystal structures using SHELX software, enabling precise structural comparisons .

Biological Activity

4-(Butan-2-yloxy)-6-chloropyrimidin-5-amine is a pyrimidine derivative characterized by a unique substitution pattern that imparts distinct chemical and biological properties. This compound has garnered attention in medicinal chemistry and agrochemicals due to its potential biological activities, particularly antimicrobial and antifungal effects. This article reviews the synthesis, biological activity, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure and Synthesis

The compound features a pyrimidine ring with a butan-2-yloxy group at the 4-position and a chlorine atom at the 6-position. The synthesis typically involves the reaction of 6-chloropyrimidin-5-amine with butan-2-ol under specific conditions, often using acid or base catalysts to facilitate nucleophilic substitution reactions. The reaction parameters are crucial for optimizing yield and purity in both laboratory and industrial settings.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its efficacy against multidrug-resistant strains of bacteria, such as Klebsiella pneumoniae and Escherichia coli. The compound's mechanism may involve inhibition of bacterial enzyme systems or disruption of cell wall synthesis.

Table 1: Antimicrobial Activity Against Selected Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Klebsiella pneumoniae | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Staphylococcus aureus | 8 µg/mL |

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against various fungal strains. Studies suggest that it disrupts fungal cell membranes, leading to cell lysis and death.

Table 2: Antifungal Activity Against Selected Fungal Strains

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 64 µg/mL |

| Aspergillus niger | 32 µg/mL |

The biological activity of this compound is believed to involve interaction with specific molecular targets within microbial cells. The compound may inhibit key enzymes or receptors critical for microbial survival and proliferation. Further research is necessary to elucidate the precise biochemical pathways affected by this compound.

Case Studies

Several studies have focused on the biological activity of similar pyrimidine derivatives, providing insights into structure-activity relationships (SAR). For instance, research on related compounds has indicated that modifications in the pyrimidine ring can significantly alter biological efficacy, suggesting that systematic exploration of structural variations could enhance therapeutic potential .

Case Study: Anticancer Activity

A study on structurally similar compounds revealed promising anticancer properties when tested on A549 human lung adenocarcinoma cells. These findings suggest that modifications in the pyrimidine structure can lead to compounds with selective cytotoxicity against cancer cells while sparing normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.